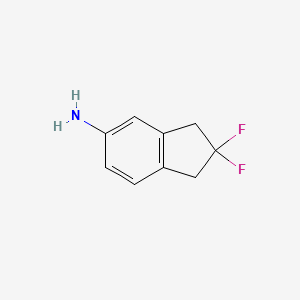
2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2,3-dihydro-1H-inden-5-amine is a chemical compound with the molecular formula C9H9F2N. It is characterized by the presence of two fluorine atoms and an amine group attached to an indene structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine typically involves the fluorination of an indene derivative followed by amination. One common method involves the reaction of 2,3-dihydro-1H-inden-5-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluoro-2,3-dihydro-1H-inden-5-one is then subjected to reductive amination using an amine source like ammonia or an amine derivative under reducing conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
化学反応の分析
Types of Reactions
2,2-Difluoro-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.
Substitution: The fluorine atoms and amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
2,2-Difluoro-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of non-fullerene acceptors (NFAs) in organic photovoltaic devices.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine involves its interaction with molecular targets through various pathways:
Electron-Withdrawing Properties: The fluorine atoms in the compound make it a strong electron-withdrawing molecule, which can influence its reactivity and interactions with other molecules.
Charge Transfer: In organic electronics, the compound facilitates intramolecular charge transfer, enhancing the performance of devices like organic solar cells.
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-2,3-dihydro-1H-inden-1-amine
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene malononitrile
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile
Uniqueness
2,2-Difluoro-2,3-dihydro-1H-inden-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of fluorine atoms enhances its electron-withdrawing capability, making it particularly useful in applications requiring strong electron acceptors .
特性
分子式 |
C9H9F2N |
|---|---|
分子量 |
169.17 g/mol |
IUPAC名 |
2,2-difluoro-1,3-dihydroinden-5-amine |
InChI |
InChI=1S/C9H9F2N/c10-9(11)4-6-1-2-8(12)3-7(6)5-9/h1-3H,4-5,12H2 |
InChIキー |
PJJADJURZCRWDL-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CC1(F)F)C=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B11768616.png)
![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
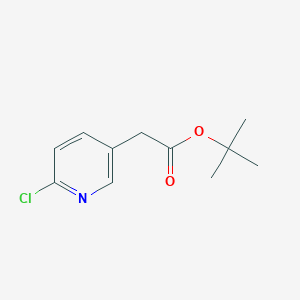
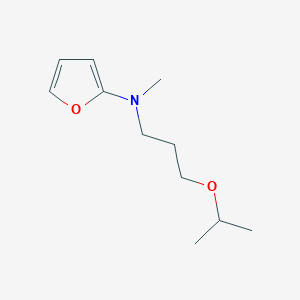
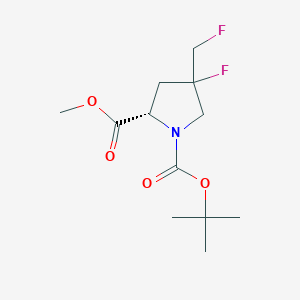
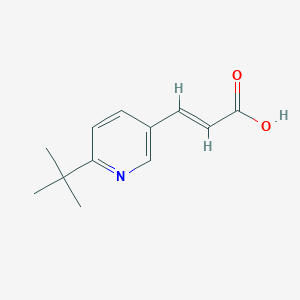

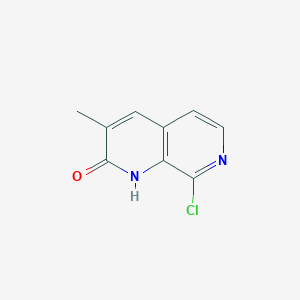
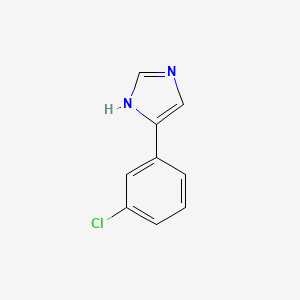
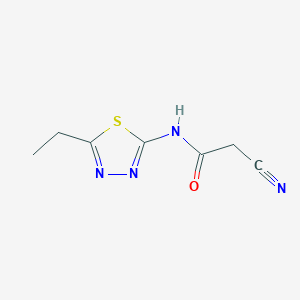
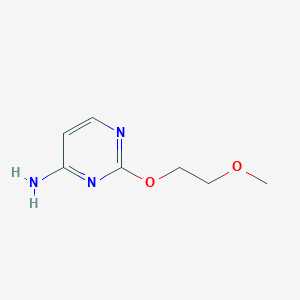
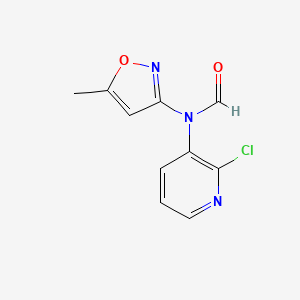
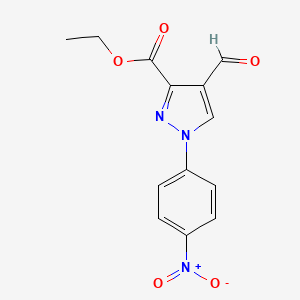
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)
